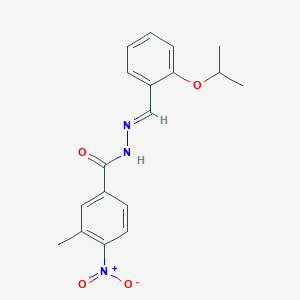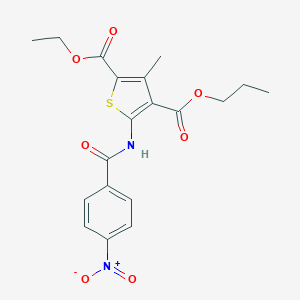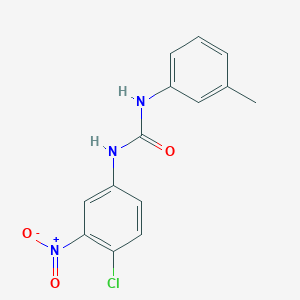
2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide” is a chemical compound with the molecular formula C11H12INO4 . It is a research chemical and has been used in various scientific studies .
Molecular Structure Analysis
The molecular structure of “2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide” is defined by its molecular formula, C11H12INO4 . The compound has a molecular weight of 349.12175 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide” include a molecular weight of 349.12175 .Aplicaciones Científicas De Investigación
Biological Effects and Potential Therapeutic Applications
Biological Effects of Acetamide Derivatives : Kennedy (2001) discussed the toxicology and biological consequences of exposure to acetamide and its derivatives, highlighting the commercial importance and the varied biological responses these chemicals elicit based on their structure and usage Kennedy, 2001.
Synthesis and Pharmacological Activities : Al-Ostoot et al. (2021) focused on the chemical diversity of phenoxy acetamide and its derivatives, reviewing their synthesis and pharmacological activities as potential therapeutic candidates. This suggests a broad interest in exploring acetamide derivatives for drug development Al-Ostoot et al., 2021.
Environmental Impact and Degradation
Degradation of Acetaminophen : Qutob et al. (2022) reviewed the advanced oxidation processes for degrading acetaminophen, a compound structurally related to acetamide derivatives, in water. The study highlights the importance of understanding the degradation pathways and environmental impacts of such compounds Qutob et al., 2022.
Environmental Fate of Alkylphenols : Ying et al. (2002) discussed the environmental fate of alkylphenols and their ethoxylates, providing insights into the degradation and persistence of these compounds in environmental matrices. This research underscores the need for understanding the environmental behavior of various phenolic and acetamide derivatives Ying et al., 2002.
Propiedades
IUPAC Name |
2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO4/c1-2-16-9-4-7(5-14)3-8(12)11(9)17-6-10(13)15/h3-5H,2,6H2,1H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCIHEPKFXMMAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Isopropyl 2-[(3-fluorobenzoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B450260.png)
![N-{4-[N-(3,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B450263.png)
![N-(5-bromo-2-pyridinyl)-4-[4-methoxy-3-(phenoxymethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B450265.png)

![Methyl 2-[(3-chlorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B450267.png)
![4-{[4-(4-Tert-butylphenyl)-3-(methoxycarbonyl)thien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B450268.png)
![Isopropyl 2-{[(4-bromophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B450270.png)
![2-(4-chlorophenoxy)-N'-[4-(difluoromethoxy)benzylidene]-2-methylpropanohydrazide](/img/structure/B450272.png)
![Ethyl 4-(4-bromophenyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B450273.png)
